molecular formula C24H24N2O4 B11035668 (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035668
M. Wt: 404.5 g/mol
InChI Key: LRNVNTAQNKMGTQ-UHFFFAOYSA-N
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Description

The compound (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxin ring, a pyrroloquinoline core, and an ethoxy group, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions to form the 1,4-benzodioxin ring.

    Construction of the Pyrroloquinoline Core: This can be achieved through a multi-step process involving the condensation of an aniline derivative with a suitable diketone, followed by cyclization and functional group modifications.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Final Assembly: The final step involves the condensation of the benzodioxin and pyrroloquinoline intermediates under acidic or basic conditions to form the imino linkage, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the ethoxy group or the benzodioxin ring, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The benzodioxin and pyrroloquinoline moieties could play a role in these interactions, potentially affecting pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared with similar compounds such as:

    (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and interactions.

The unique combination of functional groups in This compound distinguishes it from these similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H24N2O4/c1-5-28-16-11-17-14(2)13-24(3,4)26-22(17)18(12-16)21(23(26)27)25-15-6-7-19-20(10-15)30-9-8-29-19/h6-7,10-13H,5,8-9H2,1-4H3

InChI Key

LRNVNTAQNKMGTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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